Ponceau S, for electrophoresis
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Overview
Description
Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was first introduced by O. Salinovich and R. C. Montelaroused in 1986 as an alternative to Coomassie Brilliant Blue staining . Ponceau S is widely used due to its ability to stain proteins without permanently binding to them, allowing for subsequent immunodetection and sequencing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenol or naphthol compound. The reaction typically involves the following steps:
- Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling: The diazonium salt is then reacted with a phenol or naphthol compound in an alkaline medium to form the azo dye.
Industrial Production Methods: In industrial settings, Ponceau S is produced by combining the diazonium salt of 4-amino-2,5-dimethoxybenzenesulfonic acid with 2-naphthol-3,6-disulfonic acid under controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ponceau S undergoes various chemical reactions, including:
Reduction: The azo bonds in Ponceau S can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups in Ponceau S can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals generated through the electro-Fenton process.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Degradation products including smaller organic molecules.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Ponceau S has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Medicine: Utilized in histological staining to highlight cellular structures.
Industry: Employed in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
Ponceau S binds to proteins through electrostatic interactions and hydrophobic interactions with positively charged amino acid residues and nonpolar regions of proteins . This binding allows for the visualization of protein bands on membranes. The dye does not permanently bind to proteins, allowing for subsequent immunodetection and sequencing .
Comparison with Similar Compounds
- Coomassie Brilliant Blue
- Amido Black
- India Ink
- Colloidal Gold
- Colloidal Silver
Ponceau S stands out due to its reversible staining property, making it ideal for applications requiring subsequent analysis of the same sample .
Properties
Molecular Formula |
C22H16N4Na4O13S4 |
---|---|
Molecular Weight |
764.6 g/mol |
InChI |
InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;; |
InChI Key |
NTBFSRIJWHXCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
physical_description |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Origin of Product |
United States |
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